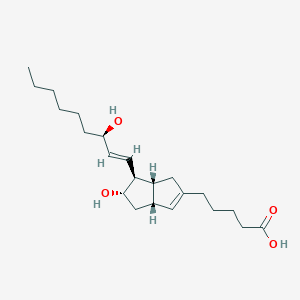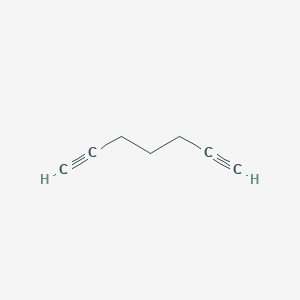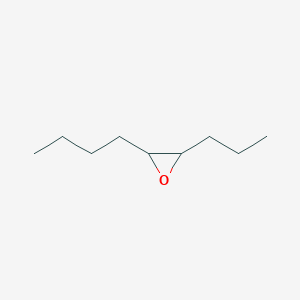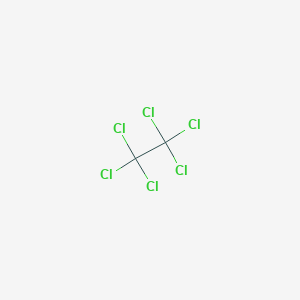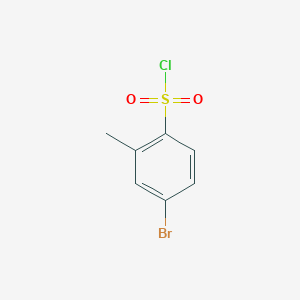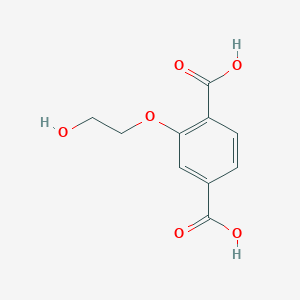![molecular formula C30H46N3+ B051849 N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline CAS No. 119738-64-6](/img/structure/B51849.png)
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, commonly known as DCMU, is a photosynthetic inhibitor that is widely used in scientific research. This compound is a herbicide that targets the photosystem II complex of plants and algae, and it has been extensively studied for its effects on photosynthesis and plant growth.
Wirkmechanismus
DCMU works by binding to the QB site of the D1 protein in the photosystem II complex. This prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center, which ultimately leads to the inhibition of photosynthesis.
Biochemische Und Physiologische Effekte
DCMU has a number of biochemical and physiological effects on plants and algae. It has been shown to reduce the rate of photosynthesis, inhibit the growth of chloroplasts, and disrupt the synthesis of chlorophyll. Additionally, DCMU can induce oxidative stress and damage to plant cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCMU in lab experiments is its specificity for photosystem II. This allows researchers to selectively inhibit this complex and study its effects on photosynthesis and plant growth. However, DCMU can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, DCMU is toxic to humans and animals, which requires careful handling and disposal.
Zukünftige Richtungen
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of interest is the development of new herbicides that target photosystem II. Additionally, researchers are investigating the use of DCMU as a tool for studying the effects of environmental stress on plant growth and development. Finally, there is interest in using DCMU as a potential therapeutic agent for the treatment of cancer, as it has been shown to have anti-tumor effects in certain cell lines.
Synthesemethoden
DCMU is synthesized through a multistep process that involves the reaction of aniline with butyl lithium, followed by the addition of a pyridine derivative and a conjugated diene. The resulting compound is then quaternized with diethyl sulfate to produce the final product.
Wissenschaftliche Forschungsanwendungen
DCMU is commonly used in scientific research to study the photosynthetic process in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCMU can be used to investigate the mechanisms of photosynthesis and the effects of environmental stress on plant growth.
Eigenschaften
CAS-Nummer |
119738-64-6 |
|---|---|
Produktname |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
Molekularformel |
C30H46N3+ |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C30H46N3/c1-5-9-24-33(25-10-6-2)30-18-16-28(17-19-30)14-11-12-15-29-20-26-32(27-21-29)23-13-22-31(7-3)8-4/h11-12,14-21,26-27H,5-10,13,22-25H2,1-4H3/q+1 |
InChI-Schlüssel |
MHYAQDHPWDDJEZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCN(CC)CC |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCN(CC)CC |
Andere CAS-Nummern |
119738-64-6 |
Synonyme |
N-(3-(triethylammonium)propyl)-4-(4-(p-dibutylaminophenyl)butadienyl)pyridinium dibromide RH 292 RH-292 RH292 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



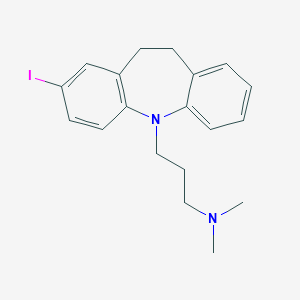
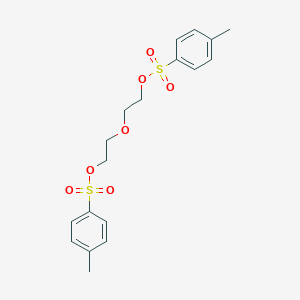
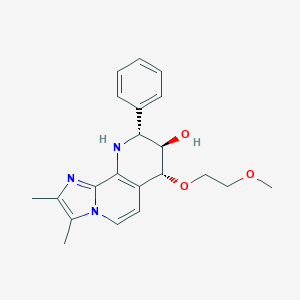
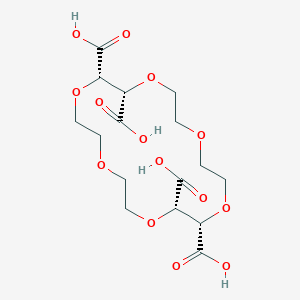
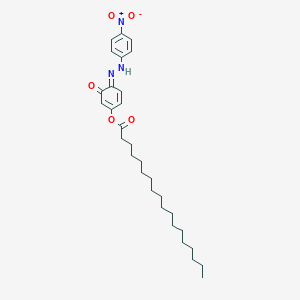
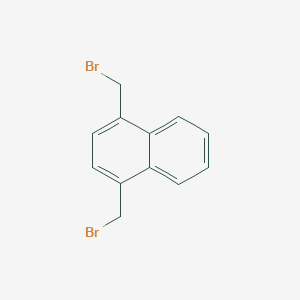
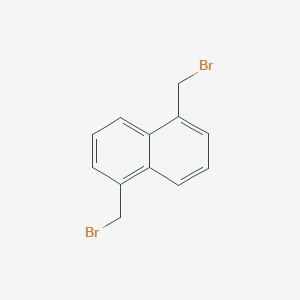
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
